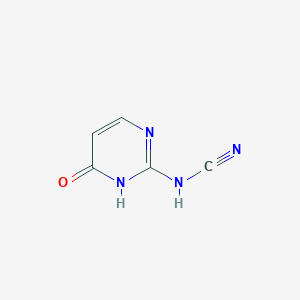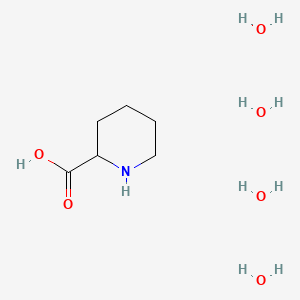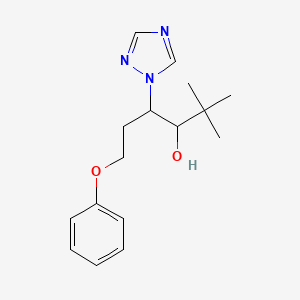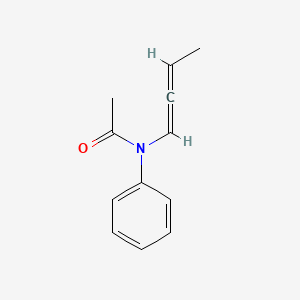
Acetamide,N-1,2-butadienyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-1,2-butadienyl-N-phenyl- is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide where the hydrogen atoms are replaced by a 1,2-butadienyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1,2-butadienyl-N-phenyl- typically involves the reaction of acetamide with 1,2-butadiene and phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-1,2-butadienyl-N-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-1,2-butadienyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Acetamide, N-1,2-butadienyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Acetamide, N-1,2-butadienyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: Similar in structure but with a biphenyl group instead of a butadienyl group.
Acetanilide: A simpler derivative with only a phenyl group attached to the acetamide.
Uniqueness
Acetamide, N-1,2-butadienyl-N-phenyl- is unique due to the presence of both a butadienyl and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
InChI |
InChI=1S/C12H13NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-10H,1-2H3 |
InChIキー |
AHCJZHGVJBCJJR-UHFFFAOYSA-N |
正規SMILES |
CC=C=CN(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




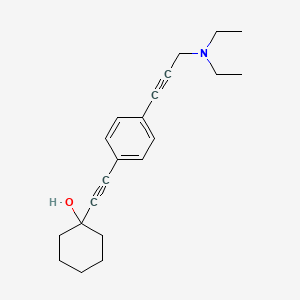
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
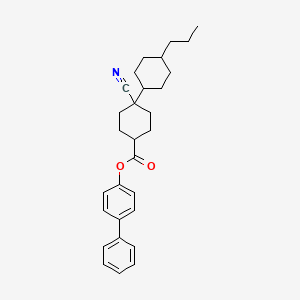

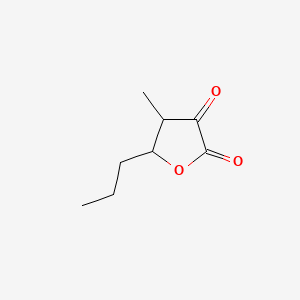

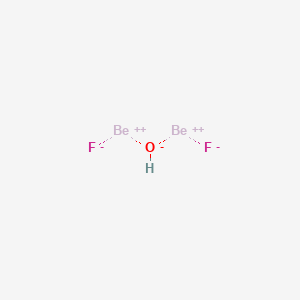
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
